(2,6-difluorophenyl)methanesulfonyl Chloride

Descripción general

Descripción

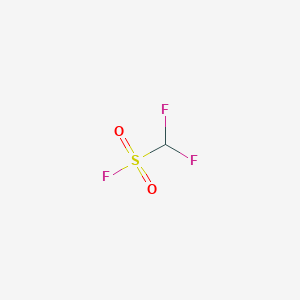

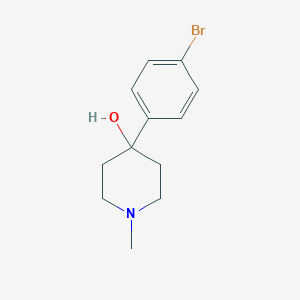

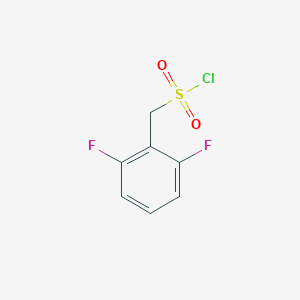

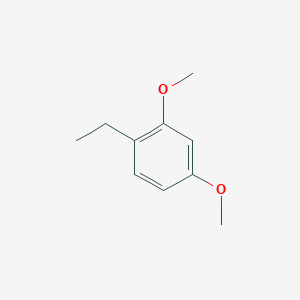

“(2,6-difluorophenyl)methanesulfonyl Chloride” is a chemical compound with the CAS Number: 179524-60-8 . It has a molecular weight of 226.63 . The IUPAC name for this compound is (2,6-difluorophenyl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(2,6-difluorophenyl)methanesulfonyl Chloride” is 1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“(2,6-difluorophenyl)methanesulfonyl Chloride” is a solid at room temperature . .

Aplicaciones Científicas De Investigación

Electrochemical Properties in Ionic Liquids

- Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, showing potential for sodium insertion into vanadium pentoxide. This suggests applications in battery technology and energy storage (Su, Winnick, & Kohl, 2001).

Avoiding Genotoxic Impurities in Synthesis

- Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been developed to avoid genotoxic impurities, which can be a concern with aniline reactions with methanesulfonyl chloride (Rosen, Ruble, Beauchamp, & Navarro, 2011).

One-Electron Reduction Studies

- The one-electron reduction of methanesulfonyl chloride leads to electron adducts and sulfonyl radicals, which have implications in understanding chemical reaction mechanisms and kinetics (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

RNA-Cleaving DNA Enzyme Studies

- Research into the solvolytic reaction of methanesulfonyl chloride provides insights into reaction mechanisms that could be relevant in biochemistry and molecular biology (Choi, Han, Lee, Suh, & Choi, 2000).

Catalysis in Organic Synthesis

- The synergistic effect between bismuth(III) or antimony(III) chlorides and triflic acid in the Friedel−Crafts methanesulfonylation of arenes has been observed, offering potential improvements in catalytic systems for organic synthesis (Peyronneau, Boisdon, Roques, Mazières, & Roux, 2004).

Novel Rearrangements and Bond Formations

- Treatment of certain fluoroalcohols with methanesulfonyl chloride has led to discoveries of novel rearrangements and C-C bond formations, important in the field of fluorine chemistry (Ando, Nishihara, Sato, Omote, & Kumadaki, 2005).

Pyrrolidine Synthesis

- Lithiated (phenylsulfonyl)methane reacts with N-diphenylphosphinylaziridines to yield pyrrolidines, which are valuable in medicinal chemistry (Craig, Jones, & Rowlands, 2000).

Zeolite Catalysis

- Methanesulfonylation of simple aromatics over zeolite catalysts shows higher para-selectivity, useful in developing more efficient synthetic routes (Smith, Ewart, El‐Hiti, & Randles, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

(2,6-difluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBAKONQZABMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458361 | |

| Record name | (2,6-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-difluorophenyl)methanesulfonyl Chloride | |

CAS RN |

179524-60-8 | |

| Record name | (2,6-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)